An In-Depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine (CAS: 166964-09-6)
An In-Depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine (CAS: 166964-09-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 4-Chloro-3-methylisoxazol-5-amine, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical properties, outlines a putative synthetic pathway, and explores its current and potential applications in medicinal chemistry and crop science. Particular attention is given to its role as a versatile intermediate for compounds targeting neurological disorders and for the creation of next-generation herbicides and fungicides.
Chemical and Physical Properties
4-Chloro-3-methylisoxazol-5-amine is a stable, off-white solid at room temperature. Its chlorinated isoxazole ring structure imparts enhanced reactivity, making it a valuable synthon for further chemical modifications. The presence of a primary amine group allows for a wide range of functionalization, crucial for the synthesis of diverse and complex molecules.
Table 1: Physicochemical Properties of 4-Chloro-3-methylisoxazol-5-amine
| Property | Value |
| CAS Number | 166964-09-6 |
| Molecular Formula | C₄H₅ClN₂O |
| Molecular Weight | 132.55 g/mol |
| Appearance | Off-white solid |
| Boiling Point | 245.1 °C at 760 mmHg |
| Flash Point | 102.0 °C |
| Density | 1.381 g/cm³ |
| Storage Conditions | 2-8°C, sealed in a dry, dark place |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 5-Amino-3-methylisoxazole
A common method for the synthesis of 5-amino-3-methylisoxazole involves the cyclization of a suitable precursor. One documented approach involves the reaction of ethyl acetoacetate and hydroxylamine, followed by further transformations.
Experimental Protocol for a Related Precursor Synthesis (Illustrative): A detailed, multi-step synthesis for a related compound, 3-amino-5-methyl isoxazole, has been described in the patent literature (CN107721941B). This process involves:
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Formation of acetyl acetonitrile from ethyl acetate and acetonitrile.
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Reaction with p-toluenesulfonyl hydrazide to form a hydrazone.
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Ring closure with hydroxylamine under alkaline conditions to yield the amino-isoxazole product.
Proposed Chlorination of 5-Amino-3-methylisoxazole
The introduction of a chlorine atom at the 4-position of the isoxazole ring can be achieved through electrophilic chlorination. A general method for the deaminative chlorination of aminoheterocycles could be adapted for this purpose.
Proposed Experimental Protocol (General Method Adaptation):
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Starting Material: 5-Amino-3-methylisoxazole
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Chlorinating Agent: A suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent (e.g., acetonitrile or a chlorinated solvent).
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Reaction Conditions: The reaction would likely be carried out at a controlled temperature, with monitoring by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the reaction's completion.
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Work-up and Purification: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove any unreacted reagents and by-products. The crude product would then be purified using techniques like column chromatography or recrystallization to yield pure 4-Chloro-3-methylisoxazol-5-amine.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of 4-Chloro-3-methylisoxazol-5-amine.
Spectroscopic Data
Although specific spectra for 4-Chloro-3-methylisoxazol-5-amine are not publicly available, typical spectroscopic data for related isoxazole derivatives can provide an indication of the expected signals. Researchers requiring definitive characterization should obtain analytical data from commercial suppliers or perform their own analyses.
Table 2: Expected Spectroscopic Data Ranges
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons and the amine protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and isoxazole ring substituents. |
| ¹³C NMR | Resonances for the methyl carbon, the quaternary carbons of the isoxazole ring, and the carbon bearing the chlorine atom. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (132.55 g/mol ) and characteristic fragmentation patterns of the isoxazole ring. The isotopic pattern of chlorine would also be observable. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the isoxazole ring, and C-Cl stretching. |
Applications in Drug Discovery and Agrochemicals
4-Chloro-3-methylisoxazol-5-amine is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1]
Pharmaceutical Development
The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 4-Chloro-3-methylisoxazol-5-amine are of particular interest in the development of therapeutics for neurological disorders .
Potential Signaling Pathway Involvement: While direct evidence for the target of 4-Chloro-3-methylisoxazol-5-amine is limited, related isoxazole-containing compounds have been investigated as antagonists for the metabotropic glutamate receptor 1 (mGluR1) . mGluR1 is implicated in neuronal excitability and synaptic plasticity, and its modulation is a promising strategy for the treatment of conditions such as neuropathic pain and anxiety.
Diagram 2: Role in a Potential Drug Discovery Workflow
Caption: A generalized workflow for developing mGluR1 antagonists.
Agrochemical Sector
In the field of crop protection, isoxazole derivatives have demonstrated efficacy as both herbicides and fungicides .
Mechanism of Action in Herbicides: A key target for some isoxazole-based herbicides is the enzyme protoporphyrinogen IX oxidase (PPO) . Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Diagram 3: Herbicide Mode of Action
Caption: Inhibition of the PPO enzyme by isoxazole-based herbicides.
Safety and Handling
As with all laboratory chemicals, 4-Chloro-3-methylisoxazol-5-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Chloro-3-methylisoxazol-5-amine is a highly versatile and valuable chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its unique structural features provide a foundation for the synthesis of a wide array of functional molecules. Further research into its applications, particularly in the development of targeted therapies for neurological diseases and novel crop protection agents, is warranted. The availability of detailed synthetic protocols and comprehensive spectroscopic data in the public domain would undoubtedly accelerate its use in these critical areas of scientific innovation.

